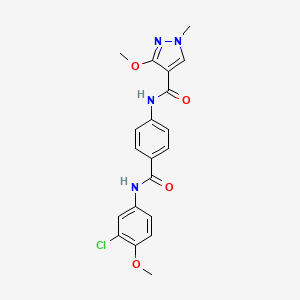
N-(4-((3-chloro-4-methoxyphenyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-((3-chloro-4-methoxyphenyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H19ClN4O4 and its molecular weight is 414.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-((3-chloro-4-methoxyphenyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and parasitology. This article aims to provide a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it may inhibit certain enzyme activities critical for cell proliferation and survival.
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds, including the target compound, exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound showed promising results against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. A notable study reported an IC50 value of 3.0 μM against human cancer cell lines, suggesting strong anticancer potential compared to standard chemotherapeutics like doxorubicin .
- Mechanisms : The anticancer effects are believed to be mediated through the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth. The compound's structure allows it to bind effectively to targets such as the VEGFR-2 receptor, which is crucial for angiogenesis in tumors .
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic properties:
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Organism | IC50/EC50 Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 3.0 μM | |
| Antiparasitic | P. falciparum | 0.025 μM | |
| Enzyme Inhibition | VEGFR-2 | Not specified |
Case Studies
-
Case Study on Anticancer Efficacy :
In a study examining the efficacy of various pyrazole derivatives, the compound was tested against multiple cancer cell lines including MCF-7 and A549 (lung cancer). Results indicated significant growth inhibition with a mechanism involving caspase activation and TNF-alpha reduction . -
Antiparasitic Research :
A separate investigation focused on the structural optimization of pyrazole compounds targeting malaria parasites revealed that modifications similar to those present in this compound could enhance potency against PfATP4, leading to improved therapeutic profiles for malaria treatment .
Eigenschaften
IUPAC Name |
N-[4-[(3-chloro-4-methoxyphenyl)carbamoyl]phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4/c1-25-11-15(20(24-25)29-3)19(27)22-13-6-4-12(5-7-13)18(26)23-14-8-9-17(28-2)16(21)10-14/h4-11H,1-3H3,(H,22,27)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPDWJOKDRUHRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














